N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Description
N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H19FN2O2S and its molecular weight is 406.48. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Dye Synthesis
Compounds with structural similarities to N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide have been utilized in the synthesis of fluorescent dyes. These dyes display a wide range of fluorescence, from 412 to 672 nm, with quantum yields varying from 0.1 to 0.88. The unique fluorescent properties are attributed to the excitation of neutral fluorophores and the formation of enolate anions through excited state proton transfer (ESPT), resulting in dual fluorescence and, in some cases, white light emission (Witalewska et al., 2019).
Electron Transport Materials for Solar Cells
Another application area is in the development of materials for electronic devices, such as solar cells. Analogous compounds have been synthesized for use as electron transport layers (ETLs) in polymer solar cells. These materials are designed to improve device efficiency by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface, thus enhancing the power conversion efficiency (PCE) of the devices (Hu et al., 2015).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, structurally related compounds have been explored for their potential as selective inhibitors for therapeutic targets, such as the Met kinase superfamily. These compounds have shown efficacy in preclinical models and have been advanced into clinical trials due to their promising pharmacokinetic and safety profiles (Schroeder et al., 2009).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2S/c1-2-28-19-11-9-18(10-12-19)25-23(27)22-21(26-13-3-4-14-26)20(15-29-22)16-5-7-17(24)8-6-16/h3-15H,2H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOHOXPDPJVZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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